molecular formula C17H12N2O2 B12618082 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde CAS No. 918138-43-9

4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde

Cat. No.: B12618082
CAS No.: 918138-43-9
M. Wt: 276.29 g/mol
InChI Key: LQDFWHABNUEBOO-UHFFFAOYSA-N
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Description

4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is an organic compound that belongs to the class of heterocyclic aromatic aldehydes. It features a benzaldehyde moiety substituted with a pyridin-3-yloxy group and another pyridin-3-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects. The exact mechanism would depend on the biological context and the specific target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is unique due to the presence of both a pyridin-3-yloxy group and a pyridin-3-yl group, which can impart distinct electronic and steric properties.

Biological Activity

4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde, a compound with a complex molecular structure, has garnered attention in medicinal chemistry for its potential biological activities. Its unique arrangement of functional groups, particularly the pyridine and benzaldehyde moieties, suggests diverse interactions with biological targets.

The chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number 918138-43-9
Molecular Formula C17H12N2O2
Molecular Weight 276.29 g/mol
IUPAC Name This compound
InChI Key IBUSJLBOMSDTQK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves:

  • Formation of Pyridine Ether Linkage : Achieved through nucleophilic aromatic substitution.
  • Introduction of Benzaldehyde Group : Utilized via formylation reactions like the Vilsmeier-Haack reaction.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Studies have demonstrated that derivatives of pyridine compounds can inhibit cancer cell proliferation. For instance, pyridine-containing structures have been shown to exhibit significant activity against various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the inhibition of critical enzymes and pathways associated with tumor growth.

Antibacterial and Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for their antibacterial properties. For example, certain pyridine derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The anti-inflammatory potential is linked to the modulation of inflammatory pathways and cytokine release.

Case Studies and Research Findings

  • Study on Bcr-Abl Inhibition : A related study focused on pyridine derivatives showed promising results in inhibiting the Bcr-Abl fusion protein, which is crucial in certain leukemias. This suggests potential applications in targeted cancer therapies .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand how this compound interacts with specific biological targets. These studies indicated strong binding affinities to proteins involved in cancer progression .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various receptors and enzymes, altering their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparative studies highlight the unique efficacy of this compound against other pyridine derivatives:

Compound NameAnticancer ActivityAntibacterial Activity
4-{5-[Pyridin(2/4)-yl)oxy]pyridin(2/4)-yl}benzaldehydeModerateLow
4-{5-[Pyridin(3)-yl)oxy]pyridin(3)-yl}benzaldehydeHighModerate

Properties

CAS No.

918138-43-9

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

4-(5-pyridin-3-yloxypyridin-3-yl)benzaldehyde

InChI

InChI=1S/C17H12N2O2/c20-12-13-3-5-14(6-4-13)15-8-17(11-19-9-15)21-16-2-1-7-18-10-16/h1-12H

InChI Key

LQDFWHABNUEBOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CN=CC(=C2)C3=CC=C(C=C3)C=O

Origin of Product

United States

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